molecular formula C18H26N2O3 B2936645 tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate CAS No. 2137835-08-4

tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate

Cat. No. B2936645
CAS RN: 2137835-08-4
M. Wt: 318.417
InChI Key: XAHPMABSQFIUEJ-UHFFFAOYSA-N
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Description

The tert-butyl group in chemistry is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It’s used in various chemical transformations and has relevance in nature, biosynthetic and biodegradation pathways . Spiro compounds, like the one in your query, are usually formed by simultaneous reactions of condensation and cyclization . They have been incorporated in a wide variety of pharmaceuticals and biochemicals .


Synthesis Analysis

The synthesis of spiro compounds, particularly those with a chromane and piperidine structure, has been a topic of interest in medicinal chemistry . These compounds are usually formed by simultaneous reactions of condensation and cyclization .


Molecular Structure Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The chromanone-based spiro compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds .


Chemical Reactions Analysis

The chemical reactions involved in the formation of spiro compounds, particularly those with a chromane and piperidine structure, involve simultaneous reactions of condensation and cyclization .

Scientific Research Applications

Future Directions

The future directions for research on spiro[chromane-2,4’-piperidine]-4(3H)-one compounds could include further exploration of their pharmacological potential, as well as the development of more efficient and cost-effective methods for their synthesis .

Mechanism of Action

Target of Action

Compounds with a similar backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents .

Mode of Action

It is known that spiro[chromane-2,4’-piperidine]-4(3h)-one compounds are usually formed by the simultaneous reactions of condensation and cyclization . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biochemical pathways of the target cells.

Biochemical Pathways

Compounds with a similar backbone have been incorporated in a wide variety of pharmaceuticals and biochemicals . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Compounds with a similar backbone have shown their pharmacological potential in various therapeutic areas . This suggests that the compound may have a range of molecular and cellular effects, depending on the specific targets and pathways it affects.

properties

IUPAC Name

tert-butyl N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-14-12-18(8-10-19-11-9-18)22-15-7-5-4-6-13(14)15/h4-7,14,19H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHPMABSQFIUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate

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